molecular formula C19H18ClFN2OS B2577264 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chloro-6-fluorobenzamide CAS No. 2034309-73-2

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chloro-6-fluorobenzamide

Cat. No.: B2577264
CAS No.: 2034309-73-2
M. Wt: 376.87
InChI Key: XVDUDWBBZHYRCC-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chloro-6-fluorobenzamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a benzothiophene moiety, which is a sulfur-containing aromatic ring, and a benzamide structure with chloro and fluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chloro-6-fluorobenzamide typically involves the following steps:

    Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through a cyclization reaction involving a sulfur source and an appropriate aromatic precursor.

    Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the benzothiophene ring with a dimethylaminoethyl halide under basic conditions.

    Formation of the Benzamide Structure: The final step involves the coupling of the substituted benzothiophene with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chloro-6-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in oxidative stress, inflammation, or cell proliferation.

    Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation, or the PI3K/Akt pathway, which is related to cell survival and growth.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-chloro-4-methoxybenzene-1-sulfonamide
  • N’-(1,3-benzothiazol-2-yl)-arylamides

Uniqueness

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chloro-6-fluorobenzamide is unique due to its specific combination of a benzothiophene moiety with chloro and fluoro substituents, which may confer distinct electronic and steric properties. This uniqueness can result in different biological activities and applications compared to similar compounds.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chloro-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2OS/c1-23(2)16(13-11-25-17-9-4-3-6-12(13)17)10-22-19(24)18-14(20)7-5-8-15(18)21/h3-9,11,16H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDUDWBBZHYRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=C(C=CC=C1Cl)F)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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